

5-Chloro-2,6-dimethylpyridin-3-amine SMILES string

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Compound of Interest

Compound Name: 5-Chloro-2,6-dimethylpyridin-3-amine

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An In-Depth Technical Guide to **5-Chloro-2,6-dimethylpyridin-3-amine**

Abstract

This technical guide provides a comprehensive scientific overview of **5-Chloro-2,6-dimethylpyridin-3-amine**, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical identity, including its canonical SMILES string, physicochemical properties, and spectroscopic characteristics. A thorough analysis of its chemical reactivity is presented, contextualized within its role as a privileged scaffold in the synthesis of pharmacologically active agents. This guide furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, safety and handling procedures, and a discussion of its application in the design of targeted therapeutics. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Chemical Identity and Properties

Nomenclature and Structural Identifiers

5-Chloro-2,6-dimethylpyridin-3-amine is a substituted pyridine ring, a structural motif frequently found in pharmaceuticals.^[1] The strategic placement of the chloro, amino, and methyl groups imparts specific reactivity and conformational properties that are highly valuable in drug design.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound provides a machine-readable line notation of its two-dimensional structure:

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CC1=C(C=C(C(=N1)C)N)Cl[2]
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This string precisely describes a pyridine ring where the carbon at position 1 is replaced by nitrogen, with methyl groups at positions 2 and 6, an amine group at position 3, and a chlorine atom at position 5.

Physicochemical and Computed Properties

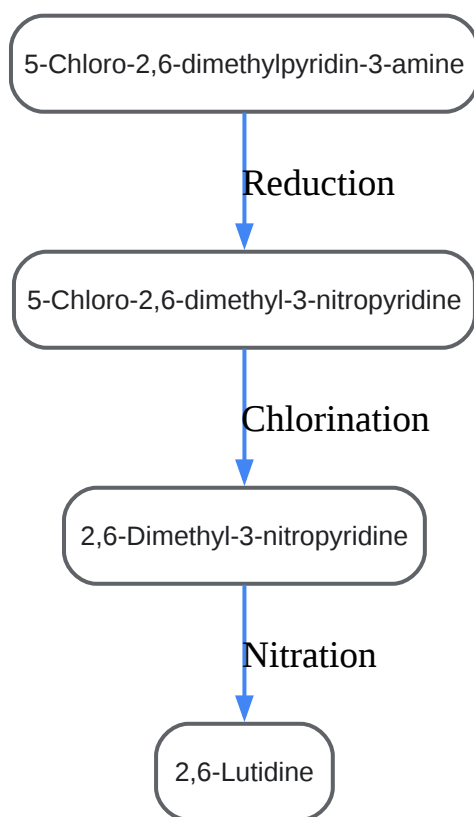
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence solubility, membrane permeability, and metabolic stability, which are key parameters in drug development. The computed properties for **5-Chloro-2,6-dimethylpyridin-3-amine** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₉ ClN ₂	[2]
Molecular Weight	156.62 g/mol	
Monoisotopic Mass	156.04543 Da	[2][3]
SMILES	<chem>CC1=C(C=C(C(=N1)C)N)Cl</chem>	[2]
InChI Key	LOQHVRIXDXLXLR-UHFFFAOYSA-N	[2]
XLogP (Predicted)	1.6	[2][3]
Topological Polar Surface Area (TPSA)	38.9 Å ²	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	0	[4]

Synthesis and Reactivity

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of substituted aminopyridines is a cornerstone of medicinal chemistry. A common retrosynthetic approach for **5-Chloro-2,6-dimethylpyridin-3-amine** involves disconnecting the C-N bond of the amine, suggesting an amination reaction as the final step. This could be achieved through the reduction of a corresponding nitro-substituted pyridine, which itself can be synthesized from commercially available precursors.



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Caption: Retrosynthetic analysis of **5-Chloro-2,6-dimethylpyridin-3-amine**.

General Synthetic Protocol: Amination of Halopyridines

While a specific protocol for the title compound is not detailed in the provided literature, a general and robust method for the synthesis of aminopyridines involves the copper-catalyzed amination of the corresponding bromopyridine.[5] This approach offers high yields and functional group tolerance. The analogous chloropyridine can often be used, sometimes requiring more forcing conditions.

Experimental Protocol: Copper-Catalyzed Amination

- **Reaction Setup:** In an argon-purged Schlenck tube, combine Cu_2O (5 mol%), the corresponding 3-amino-5-chloro-2,6-dimethylpyridine precursor (1.0 equiv), K_2CO_3 (20 mol%), and N,N'-Dimethylethylenediamine (DMEDA) (10 mol%).

- Solvent and Reagent Addition: Add ethylene glycol as the solvent, followed by an aqueous ammonia solution (20 equiv).
- Reaction Conditions: Seal the tube and stir the reaction mixture vigorously at 60-80 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. [6]
- Work-up and Purification: Upon completion, cool the mixture to room temperature and extract the product with ethyl acetate (4 x 5 mL). [5] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product via silica gel chromatography to yield the final aminopyridine. [5]

Chemical Reactivity and Role as a Privileged Scaffold

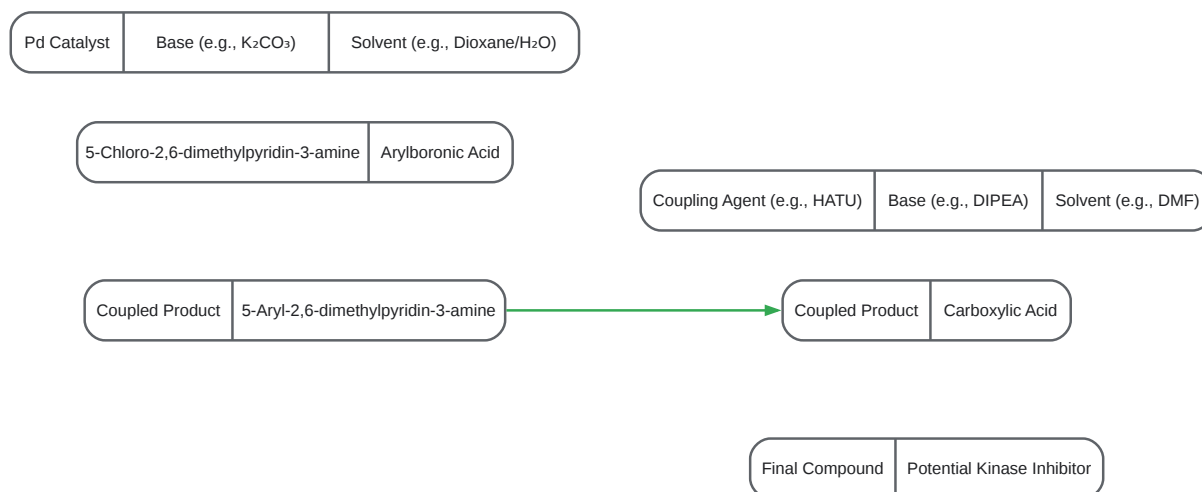
The reactivity of **5-Chloro-2,6-dimethylpyridin-3-amine** is dictated by the interplay of its substituents.

- The Amino Group: The primary amine at the C3 position is a potent nucleophile and a site for further functionalization, such as acylation or alkylation, to build more complex molecular architectures. [7]
- The Chloro Group: The chlorine atom at the C5 position is a leaving group, but its reactivity in nucleophilic aromatic substitution (S_NAr) is less pronounced compared to halogens at the C2 or C6 positions, which are activated by the ring nitrogen. [6] Nonetheless, it serves as a crucial handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the installation of diverse aryl, heteroaryl, or amino moieties. [6]

This combination of an available nucleophilic center (the amine) and a handle for cross-coupling (the chlorine) makes this molecule a versatile and "privileged" scaffold in drug discovery. [1] It provides a robust platform for generating libraries of analogues to explore structure-activity relationships (SAR). [8]

Application in Drug Discovery: A Workflow Example

The utility of **5-Chloro-2,6-dimethylpyridin-3-amine** as a building block is best illustrated through a representative synthetic workflow common in drug discovery programs, such as the synthesis of a potential kinase inhibitor via a Suzuki-Miyaura coupling.



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Caption: Hypothetical workflow for synthesizing a kinase inhibitor.

This two-step sequence is a powerful strategy. The Suzuki coupling first installs a necessary aryl group that may interact with a specific pocket of the target protein. The subsequent amide coupling attaches another fragment, often designed to confer solubility or engage in key hydrogen bonding interactions within the enzyme's active site.

Spectroscopic and Analytical Characterization

Characterization of the final product is essential to confirm its identity and purity.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (singlets), the aromatic proton on the pyridine ring (singlet), and the protons of the

amine group (a broad singlet). In a deuterated solvent like DMSO-d₆, the chemical shifts would provide clear evidence of the structure.[\[9\]](#)[\[10\]](#)

- ¹³C NMR: The carbon NMR would display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, influenced by the adjacent heteroatoms and functional groups. [\[9\]](#)[\[10\]](#)
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[\[11\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C=C/C=N stretching vibrations from the pyridine ring.[\[9\]](#)

Safety and Handling

As with any laboratory chemical, proper handling of **5-Chloro-2,6-dimethylpyridin-3-amine** is crucial. While a specific safety data sheet (SDS) for this exact compound is not available, data from structurally related aminopyridines and chloropyridines suggest the following precautions. [\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

GHS Hazard Classification (Anticipated)

Pictogram	Hazard Class	Hazard Statement
	Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed. [13] [14]
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation. [12] [15]	
Serious Eye Damage/Eye Irritation (Category 2)	H319: Causes serious eye irritation. [12] [15]	
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation. [16]	

First Aid and Emergency Procedures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[14][15]
- In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[12][15]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[12][15]
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[13][14]

Safe Handling and Storage

- Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[15] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12][13]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Store away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Chloro-2,6-dimethylpyridin-3-amine is a highly valuable heterocyclic building block with significant potential in the field of drug discovery. Its defined structure, represented by the SMILES string CC1=C(C=C(C(=N1)C)N)Cl, offers multiple points for chemical modification. The presence of a nucleophilic amine and a halogen suitable for cross-coupling reactions provides chemists with a versatile scaffold for synthesizing diverse libraries of compounds. A thorough understanding of its properties, synthetic accessibility, and reactivity is essential for its effective application in the development of novel therapeutics. Adherence to strict safety protocols is mandatory when handling this and related chemical entities.

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